molecular formula C15H17BrO3 B1345401 cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-56-4

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345401
CAS No.: 736136-56-4
M. Wt: 325.2 g/mol
InChI Key: ALNIXWJGPRLYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 325.2 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17BrO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)/t10-,12+ . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available.

Scientific Research Applications

Structural Studies and Chemical Properties

  • The compound is involved in the formation of cyclic imide and open-chain amide carboxylic acid derivatives resulting from reactions with substituted anilines. These compounds exhibit specific crystalline structures and hydrogen-bonding patterns, contributing to the understanding of molecular interactions and crystal engineering (Smith & Wermuth, 2012).

Reactivity and Chemical Transformation

  • The molecule has been studied for its reaction patterns, particularly involving bromination and chlorination reactions. Understanding the stereochemistry and conformation of the products from these reactions provides insights into the reaction mechanisms of similar compounds (Bouteiller-Prati et al., 1983).

Photochemistry and Isomerization

  • Research on similar compounds demonstrates the importance of photochemical reactions and their outcomes, such as the formation of isocyanates and lactams. These studies contribute to the broader understanding of the photochemical behavior of cyclohexane derivatives (Brown, 1964).

Properties

IUPAC Name

4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNIXWJGPRLYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179142
Record name cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-62-4
Record name cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.